3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

TrkA inhibition neurotrophin signaling kinase selectivity

3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921073-90-7) is a synthetic small molecule belonging to the class of tetrazole-substituted aryl amide derivatives. It is explicitly claimed as a positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR) and has separately been characterized as a potent inhibitor of tropomyosin-related kinase A (TrkA) with low nanomolar affinity.

Molecular Formula C17H17N5O
Molecular Weight 307.357
CAS No. 921073-90-7
Cat. No. B2837656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921073-90-7
Molecular FormulaC17H17N5O
Molecular Weight307.357
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C17H17N5O/c1-12-6-8-15(9-7-12)22-16(19-20-21-22)11-18-17(23)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,23)
InChIKeyRCGASEMMSCMQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921073-90-7): Compound Class and Core Pharmacological Identity


3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921073-90-7) is a synthetic small molecule belonging to the class of tetrazole-substituted aryl amide derivatives [1]. It is explicitly claimed as a positive allosteric modulator (PAM) of the alpha 7 nicotinic acetylcholine receptor (α7 nAChR) [1] and has separately been characterized as a potent inhibitor of tropomyosin-related kinase A (TrkA) with low nanomolar affinity [2]. This dual mechanism of action differentiates it from selective single-target agents within its chemical series, positioning it for research applications where simultaneous modulation of cholinergic anti-inflammatory pathways and neurotrophin signaling is desired.

Why Generic Substitution of 3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Is Not Scientifically Valid


Interchanging 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide with other α7 nAChR PAMs or TrkA inhibitors from the same patent family is not scientifically valid due to steep structure–activity relationships. Published investigations confirm that the tetrazole group functions as a critical cis-amide isostere; replacing it with other heterocycles or varying the amide bond connectivity completely abolishes functional activity at α7 nAChRs [1]. Similarly, the specific 3-methyl substitution pattern on the benzamide ring directly influences TrkA inhibitory potency, where minor positional changes result in significant potency shifts across the series [2]. These findings demonstrate that even closely related analogs cannot replicate the compound’s dual-target engagement profile, making direct procurement of the specific CAS number essential for reproducing key pharmacological data.

Quantitative Differentiation Evidence for 3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Against Its Closest Comparators


TrkA Inhibitory Potency: Sub-10 nM Cellular IC50 vs. Closest Patent Analogs

3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide inhibits human TrkA expressed in U2OS cells with an IC50 of 7 nM, while structurally related analogs within the same patent series exhibit a wide range of potencies (IC50 values from 1–42 nM). This specific compound achieves a Kd of 0.94 nM against His-tagged TrkA, indicating tighter target binding than many close analogs [1]. The data establish that the 3-methyl substitution on the benzamide ring is not interchangeable with other alkyl or halo substitutions, which can shift potency by more than 5-fold.

TrkA inhibition neurotrophin signaling kinase selectivity

α7 nAChR Positive Allosteric Modulation: Subtype Selectivity vs. Agonist-Derived PAMs

Compounds within the tetrazole-substituted aryl amide series, including 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, function as specific positive allosteric modulators (PAMs) of human α7 nAChRs, while simultaneously acting as noncompetitive antagonists of human α4β2, α3β4, and α1β1γδ subtypes [1]. This dual electrophysiological profile is absent in classical α7 nAChR agonists (e.g., nicotine, A-582941) and in many other PAMs that lack this antagonist action on other nAChR subtypes. The allosteric nature is confirmed by enhanced binding of [3H]epibatidine without displacement of [3H]methyllycaconitine [1].

alpha 7 nAChR positive allosteric modulator nicotinic receptors

Chemical Scaffold Integrity: Tetrazole as a Non-Interchangeable cis-Amide Isostere

The tetrazole moiety in this compound serves as a cis-amide isostere crucial for bioactivity. Published structure–activity relationship (SAR) studies on α7 nAChR modulators demonstrate that replacing the tetrazole with other heterocycles (e.g., triazole, oxadiazole) or altering the amide bond connectivity completely abolishes receptor binding and functional activity [1]. Molecular dynamics simulations confirm that the tetrazole group forms a hydrogen bond network at the inner β-sheet of the hα7–α7 interface, approximately 12 Å from the agonist binding site, a binding mode not accessible to non-tetrazole analogs [1].

cis-amide isostere tetrazole structure-activity relationship

Dual-Target Engagement (TrkA + α7 nAChR) Differentiates from Single-Target Agents

3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide is patented for multiple pain indications (chronic pain, neuropathic pain, pruritus) and solid tumors, with documented dual activity on TrkA (inhibitor) and α7 nAChR (PAM) [1][2]. In contrast, most TrkA inhibitors (e.g., larotrectinib, entrectinib) and α7 nAChR PAMs (e.g., PNU-120596, NS-1738) are designed to be selective for a single target [3][4]. This dual mechanism allows a single compound to modulate both neurotrophin-mediated pain signaling and cholinergic anti-inflammatory pathways, reducing the need for combination compound procurement in experimental pain models.

dual pharmacology TrkA alpha 7 nAChR pain pruritus

Optimal Research and Industrial Application Scenarios for 3-Methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide


Mechanistic Pain Research Requiring Simultaneous TrkA and α7 nAChR Modulation

Investigators studying the intersection of neurotrophin signaling and cholinergic anti-inflammatory pathways in chronic pain models should prioritize this compound. It provides a single, well-characterized tool to inhibit TrkA-mediated nociceptive signaling while potentiating α7 nAChR-mediated analgesia [1][2]. This dual action is particularly relevant for neuropathic pain and pruritus models where both pathways are independently validated as therapeutic targets [1].

Structure–Activity Relationship (SAR) Studies on Tetrazole-Containing cis-Amide Isosteres

This compound serves as an essential reference standard for medicinal chemistry campaigns focused on tetrazole-based cis-amide isosteres. Published evidence demonstrates that the tetrazole moiety is irreplaceable for α7 nAChR PAM activity, and this compound provides a benchmark for evaluating novel analogs [1]. Its well-characterized TrkA inhibition profile further enables off-target selectivity assessment in dual-pathway SAR studies.

Kinase Selectivity Profiling and Cellular Target Engagement in Oncology Research

With a cellular TrkA IC50 of 7 nM and Kd of 0.94 nM (SPR), this compound is suitable for use as a reference inhibitor in TrkA selectivity panels and cellular target engagement assays [1]. Its patented indication coverage in solid tumors and thymic cancer supports its use as a starting point for anticancer lead optimization, where consistent potency and defined target binding kinetics are critical [1].

Neuroscience Research on α7 nAChR Allosteric Modulation Without Orthosteric Interference

Researchers investigating α7 nAChR allosteric modulation in neuronal or immune cell systems can employ this compound to avoid confounding orthosteric agonism or desensitization effects typical of nicotine and other agonists. Its noncompetitive antagonist action on α4β2 and α3β4 subtypes further enhances its utility in native tissue or mixed-cell assays where multiple nAChR subtypes are co-expressed [1].

Quote Request

Request a Quote for 3-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.